trans-2-Butene-1,4-dicarboxylic acid

概要

説明

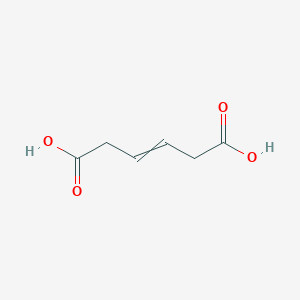

trans-2-Butene-1,4-dicarboxylic acid is an organic compound with the molecular formula C₆H₈O₄. It is a hexenedioic acid where the carbon-carbon double bond is located at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

trans-2-Butene-1,4-dicarboxylic acid can be synthesized through the electrochemical hydrogenation of cis,cis-muconic acid. This process involves the use of microbial and electrochemical conversions in hybrid processes. The reaction conditions typically include a neutral pH and high titer of cis,cis-muconic acid obtained from bacteria, which enhances the electrochemical hydrogenation while impeding parasitic hydrogen evolution reactions .

Industrial Production Methods

The industrial production of this compound involves the electrochemical hydrogenation of bioprivileged cis,cis-muconic acid. This method has been shown to achieve high productivities under industrially relevant current densities (200–400 mA cm⁻²). The process parameters, such as reactor configuration, potentiostatic/galvanostatic operation mode, and cathode material, play a crucial role in the scale-up and continuous operation of this production method .

化学反応の分析

Electrochemical Reduction of Muconic Acid Derivatives

The most industrially viable method involves electrochemical reduction of cis,cis-muconic acid or its esters in acidic lower alcohols (e.g., methanol) under ambient conditions . This process selectively generates the trans isomer due to stereoelectronic stabilization during proton-coupled electron transfer.

Mechanistic Insight :

-

Protonation of the dienoate intermediate at the cathode stabilizes the trans configuration.

-

The acidic medium prevents side reactions like over-reduction or isomerization.

Transition Metal-Catalyzed Olefin Metathesis

A ruthenium-based catalyst facilitates the cross-metathesis of vinylacetic acid derivatives , forming the target compound via alkene reorganization .

| Reaction Parameters | Details |

|---|---|

| Catalyst | Neolyst M2 SIMES (Ru complex) |

| Solvent | Toluene |

| Temperature/Time | 50°C, 5 hours |

| Yield | 51% (hex-3-ene-1,6-dicarboxylic acid) |

Limitations :

-

Moderate yield due to competing homodimerization pathways.

-

Catalyst cost and sensitivity to oxygen limit scalability.

Horner-Wadsworth-Emmons Olefination

The diethyl ester derivative is synthesized via a phosphonate-ketone coupling under mild basic conditions .

Advantages :

-

High stereoselectivity driven by the E-configuration preference of the ylide intermediate.

-

Scalable under anhydrous conditions.

科学的研究の応用

Industrial Applications

Trans-2-butene-1,4-dicarboxylic acid serves as a versatile building block in the production of various polymers and resins. Its unique structure allows it to participate in numerous chemical reactions, making it valuable in several industrial processes.

Polymer Production

One of the primary applications of this compound is in the synthesis of polyesters and polyurethanes. It can be used as a raw material for producing unsaturated polyester resins, which are widely utilized in coatings, adhesives, and composite materials. The compound's double bonds facilitate cross-linking reactions that enhance the mechanical properties of these materials .

Table 1: Properties of Unsaturated Polyesters Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | Varies (typically 50-100°C) |

| Tensile Strength | High |

| Flexural Modulus | Moderate to High |

| Chemical Resistance | Good |

Oleochemical Reactions

This compound has been investigated for its role in oleochemical reactions such as cross-metathesis. Studies have shown that it can react with various olefins to produce valuable products with enhanced selectivity and yield .

Case Study: Cross-Metathesis Reaction

A study demonstrated that this compound could be effectively used in cross-metathesis reactions with methyl oleate. The reaction conditions were optimized to achieve conversions exceeding 90%, highlighting the compound's utility in synthesizing complex oleochemical products .

Biochemical Applications

This compound is also recognized for its biological significance as a metabolite in humans. It is notably excreted in higher quantities during specific metabolic disorders.

Metabolic Role

The compound is an endogenous metabolite associated with fatty acid metabolism disorders. Increased urinary excretion of this compound can indicate conditions such as dicarboxylic aciduria, where there is an abnormal accumulation of dicarboxylic acids due to impaired fatty acid oxidation .

Table 2: Clinical Significance of this compound

| Condition | Observed Effect |

|---|---|

| Fatty Acid Oxidation Disorder | Elevated levels in urine |

| Dicarboxylic Aciduria | Increased excretion |

Electrolytic Reduction

Recent advancements have demonstrated a method for producing this compound by electrolytically reducing muconic acid or its esters. This method allows for high selectivity and yield while minimizing the use of expensive catalysts .

Case Study: Electrolytic Production

In one study, researchers successfully produced this compound with over 95% yield using an electrolytic reduction process involving muconic acid derived from benzoic acid . The resulting product exhibited high purity (>98%), making it suitable for industrial applications.

作用機序

The mechanism of action of trans-2-Butene-1,4-dicarboxylic acid involves its role as a monomer in polymer production. The compound undergoes polymerization reactions to form polyamides and polyesters. In biological systems, it is involved in fatty acid metabolism and cellular signaling pathways. The molecular targets and pathways include enzymes involved in fatty acid oxidation and membrane stabilization .

類似化合物との比較

Similar Compounds

Adipic acid: A saturated dicarboxylic acid used in the production of nylon.

Muconic acid: A bioprivileged intermediate that can be converted to trans-2-Butene-1,4-dicarboxylic acid.

Hexanedioic acid: Another dicarboxylic acid with similar applications in polymer production.

Uniqueness

This compound is unique due to its unsaturated nature, which allows it to introduce desired properties in polyamides and polyesters. This compound offers performance advantages over saturated dicarboxylic acids like adipic acid, making it valuable in advanced polymer production .

生物活性

Trans-2-butene-1,4-dicarboxylic acid, also known as 3-hexenedioic acid, is a dicarboxylic acid that has garnered attention due to its biological significance and potential applications in various fields. This compound is particularly notable for its role in human metabolism and its implications in certain metabolic disorders.

This compound has the following structural formula:

This structure features two carboxylic acid groups (-COOH) flanking a double bond, which contributes to its reactivity and biological activity.

Biological Significance

This compound is recognized as a metabolite of fatty acid metabolism. Its levels are significantly elevated in patients suffering from dicarboxylic aciduria, a condition characterized by the excessive excretion of dicarboxylic acids in urine due to impaired fatty acid oxidation. This elevation indicates that the compound plays a critical role in metabolic pathways associated with lipid metabolism and energy production .

Metabolic Pathways

The biological activity of this compound can be linked to several metabolic pathways:

- Fatty Acid Oxidation : In conditions where fatty acids are mobilized but not adequately oxidized, this compound levels rise. This suggests that it may serve as an intermediate or byproduct in the incomplete oxidation of fatty acids .

- Dicarboxylic Aciduria : The compound's increased urinary excretion is often used as a biomarker for diagnosing metabolic disorders related to fatty acid metabolism .

Case Studies

Several studies have investigated the implications of this compound in metabolic disorders:

- Study on Dicarboxylic Aciduria : Research indicated that patients with dicarboxylic aciduria exhibited significantly higher levels of this compound in their urine compared to healthy controls. This study highlighted the compound's potential as a diagnostic marker for metabolic dysfunctions .

- Synthesis and Functionalization : Recent studies have explored the synthesis of biobased unsaturated polyesters using trans-2-butene-1,4-diol derived from this dicarboxylic acid. These materials demonstrated promising thermomechanical properties, indicating potential applications in biodegradable plastics .

Table: Summary of Research Findings

特性

IUPAC Name |

hex-3-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGNXQAFNHCBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4436-74-2 | |

| Record name | 3-Hexenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4436-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。